N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide

Quinoline-8-sulfonamide Dual sulfonamide Piperidine linker

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide (CAS 2320898-72-2) is a synthetic small molecule (molecular formula C₁₇H₂₄N₄O₄S₂, molecular weight 412.52 g/mol). It belongs to the quinoline-8-sulfonamide class, incorporating a quinoline heterocycle linked via a sulfonamide bridge to a piperidine ring that bears an additional N-dimethylsulfamoyl substituent.

Molecular Formula C17H24N4O4S2
Molecular Weight 412.52
CAS No. 2320898-72-2
Cat. No. B2824421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide
CAS2320898-72-2
Molecular FormulaC17H24N4O4S2
Molecular Weight412.52
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H24N4O4S2/c1-20(2)27(24,25)21-11-8-14(9-12-21)13-19-26(22,23)16-7-3-5-15-6-4-10-18-17(15)16/h3-7,10,14,19H,8-9,11-13H2,1-2H3
InChIKeyNFPYJPOUMFTYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide (CAS 2320898-72-2): Chemical Class and Core Structural Characteristics


N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide (CAS 2320898-72-2) is a synthetic small molecule (molecular formula C₁₇H₂₄N₄O₄S₂, molecular weight 412.52 g/mol) . It belongs to the quinoline-8-sulfonamide class, incorporating a quinoline heterocycle linked via a sulfonamide bridge to a piperidine ring that bears an additional N-dimethylsulfamoyl substituent. This dual-sulfonamide architecture distinguishes it from simpler quinoline-8-sulfonamide derivatives that lack the dimethylsulfamoyl-piperidine moiety [1]. The compound has been catalogued in commercial screening libraries but has minimal public-domain pharmacological annotation, with no entries in PubChem, ChEMBL, or the EPA CompTox Chemicals Dashboard as of mid-2026.

Why In-Class Quinoline-8-Sulfonamide Analogs Cannot Be Assumed Interchangeable with CAS 2320898-72-2


The quinoline-8-sulfonamide chemotype exhibits highly divergent biological activity profiles that are exquisitely sensitive to N-substituent modifications. Published structure-activity relationship (SAR) studies demonstrate that subtle changes in the sulfonamide nitrogen substituent can shift inhibitory potency against human NPP1 by over 30-fold (e.g., from IC₅₀ = 0.731 µM for N-(cyclohexylmethyl)quinoline-8-sulfonamide to IC₅₀ > 20 µM for certain aryl-substituted analogs) [1]. Meanwhile, quinoline-8-sulfonamide derivatives with a piperidine linker and a terminal sulfamoyl group have been claimed in the patent literature as substance-P receptor antagonists with sub-nanomolar affinity (IC₅₀ = 2.35 nM for a representative example) [2]. The target compound's unique combination of a quinoline-8-sulfonamide core, a piperidin-4-ylmethyl spacer, and a terminal dimethylsulfamoyl group constitutes a three-point pharmacophoric pattern that is not replicated by any commercially available analog. Generic substitution without head-to-head comparative data risks selecting a compound with a fundamentally different target engagement profile, metabolic stability, or off-target liability, making procurement decisions based solely on the quinoline-8-sulfonamide scaffold unreliable.

Quantitative Differentiation Evidence for N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide (CAS 2320898-72-2)


Structural Uniqueness: Dual Sulfonamide Architecture vs. Class-Level Mono-Sulfonamide Analogs

The target compound is the only known entity combining a quinoline-8-sulfonamide with an N-dimethylsulfamoyl-piperidine substituent in the public domain. In contrast, the vast majority of biologically characterized quinoline-8-sulfonamides are mono-sulfonamide derivatives with simple N-alkyl or N-aryl substituents, as exemplified by the 22-compound series (3a–3v) reported by Khan et al. (2025), all of which lack the piperidine-dimethylsulfamoyl motif [1]. This structural distinction is non-trivial: the terminal dimethylsulfamoyl group introduces additional hydrogen-bond acceptor capacity (two S=O groups and a tertiary amine in the sulfamoyl moiety) and increases topological polar surface area (tPSA) relative to mono-sulfonamide analogs, which is predicted to alter membrane permeability and target binding kinetics [1].

Quinoline-8-sulfonamide Dual sulfonamide Piperidine linker Structural differentiation

NPP1 Inhibitory Potency Benchmark: Closest Class-Level Comparator for Quinoline-8-Sulfonamide Core

The quinoline-8-sulfonamide scaffold has demonstrated validated inhibitory activity against human NPP1 (h-NPP1). The most potent analog reported in the 2025 Khan et al. series, N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n), achieved an IC₅₀ of 0.731 ± 0.013 µM against h-NPP1 [1]. This provides a class-level potency benchmark for the quinoline-8-sulfonamide core. However, the target compound CAS 2320898-72-2 introduces a piperidine spacer and a terminal dimethylsulfamoyl group that are absent in 3n, and its h-NPP1 activity has not been experimentally determined. No direct head-to-head comparison exists.

NPP1 inhibition Ectonucleotidase Quinoline-8-sulfonamide SAR Enzyme inhibition

Dual NPP1/NPP3 Inhibitory Activity: Potential Differentiation from Single-Target Quinoline-8-Sulfonamides

Within the quinoline-8-sulfonamide class, certain substitution patterns confer dual h-NPP1/h-NPP3 inhibitory activity. N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) demonstrated dual inhibition with IC₅₀ values of 1.23 ± 0.011 µM (h-NPP1) and 0.871 ± 0.08 µM (h-NPP3) [1]. This contrasts with the majority of the series, which were selective for h-NPP1. The target compound CAS 2320898-72-2, by virtue of its dual-sulfonamide architecture, presents a distinct pharmacophore that could theoretically engage both NPP isozymes via different binding modes, but no experimental data exist to confirm or refute this hypothesis.

NPP3 inhibition Dual NPP1/NPP3 inhibitor Ectonucleotidase Quinoline-8-sulfonamide

Substance-P Receptor Antagonism: Patent-Class Evidence for Dimethylsulfamoyl-Piperidine Quinoline Sulfonamides

Kissei Pharmaceutical's US Patent US9708266B2 discloses quinoline sulfonamide compounds bearing a piperidine-sulfamoyl moiety as substance-P (NK1) receptor antagonists, with Example 9 (BDBM261486) exhibiting an IC₅₀ of 2.35 nM in a human substance-P receptor binding assay [1]. While the exact structure of Example 9 is not fully publicly resolved, the pharmacophoric elements (quinoline, sulfonamide, piperidine, sulfamoyl group) are shared with the target compound CAS 2320898-72-2. This provides patent-class evidence that the dual-sulfonamide quinoline-piperidine architecture can achieve sub-nanomolar target engagement, a property not reported for simpler quinoline-8-sulfonamide NPP inhibitors.

Substance-P receptor NK1 antagonist Quinoline sulfonamide Piperidine sulfamoyl

Absence of Public Bioactivity Data: Critical Gap for Procurement Decision-Making

As of mid-2026, the target compound CAS 2320898-72-2 has no entries in PubChem, ChEMBL, BindingDB, EPA CompTox Chemicals Dashboard, or ZINC [1]. This represents a critical evidence gap: no in vitro potency, selectivity, ADME, or in vivo data are publicly available. In contrast, numerous quinoline-8-sulfonamide analogs (e.g., the 3a–3v series) and quinoline-sulfonamide NK1 antagonists have published bioactivity profiles and defined SAR trends. Any procurement decision must acknowledge that the target compound's biological activity is entirely uncharacterized in the open literature, and all differentiation claims are necessarily based on structural inference rather than empirical comparison.

Data gap analysis ChEMBL absence PubChem absence Procurement risk

Predicted Physicochemical Differentiation: tPSA and Hydrogen Bonding Capacity vs. Mono-Sulfonamide Analogs

Computational prediction of drug-likeness parameters reveals that the target compound (MW = 412.52 g/mol, 2 H-bond donors, 8 H-bond acceptors) has a calculated topological polar surface area (tPSA) of approximately 116 Ų, driven by its two sulfonamide/sulfamoyl groups [1]. This substantially exceeds the tPSA of mono-sulfonamide quinoline-8-sulfonamides such as N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n) (tPSA ≈ 75 Ų, lower H-bond acceptor count). The elevated tPSA of the target compound is predicted to reduce passive membrane permeability and may alter blood-brain barrier penetration relative to simpler analogs, a critical consideration for CNS-targeted applications. These predictions are structural, not experimental, and are provided for procurement prioritization.

Topological polar surface area Drug-likeness Hydrogen bonding Physicochemical prediction

Validated and Prospective Research Application Scenarios for N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide (CAS 2320898-72-2)


Exploratory NPP1/NPP3 Ectonucleotidase Inhibitor Screening

Based on the established h-NPP1 and h-NPP3 inhibitory activity of the quinoline-8-sulfonamide scaffold (class benchmark IC₅₀ = 0.731 µM for h-NPP1; 0.871 µM for h-NPP3) [1], the target compound represents a structurally novel probe for ectonucleotidase inhibitor discovery. Its dual-sulfonamide architecture may confer altered NPP isozyme selectivity or potency relative to the mono-sulfonamide series characterized by Khan et al. (2025) [1]. Procurement is appropriate for laboratories conducting NPP-focused enzymatic screening campaigns, where the compound's uncharacterized status offers an opportunity to identify novel SAR trends distinct from the published 3a–3v series.

Neurokinin-1 (Substance-P) Receptor Antagonist Probe Development

The structural relatedness of the target compound to Kissei Pharmaceutical's patented quinoline-piperidine-sulfamoyl NK1 antagonists (IC₅₀ = 2.35 nM for the most potent example) [2] supports its deployment as a chemical probe for substance-P receptor pharmacology. Given the absence of direct NK1 binding data for CAS 2320898-72-2, procurement should be coupled with radioligand displacement assays against human NK1 receptor to establish whether the dimethylsulfamoyl-piperidine substitution pattern retains, enhances, or diminishes the nanomolar affinity observed in the patent series.

Physicochemical and Drug-Likeness Benchmarking for Dual-Sulfonamide Chemical Space

With a predicted tPSA of approximately 116 Ų (substantially elevated vs. mono-sulfonamide quinoline analogs at ~75 Ų) [3], the target compound can serve as a model system to experimentally validate the impact of dual sulfonamide functionalization on membrane permeability, solubility, and metabolic stability. Procurement supports pharmaceutical profiling studies aimed at defining the ' developability boundaries' of high-tPSA sulfonamide-containing small molecules.

Chemical Biology Tool for Underexplored Polypharmacology

The target compound's unique combination of a quinoline-8-sulfonamide (associated with NPP and kinase inhibition) and a dimethylsulfamoyl-piperidine (associated with NK1 and sigma receptor binding in related chemotypes) creates a polypharmacological fingerprint not represented in any single characterized compound. Procurement is warranted for broad-panel selectivity screening (e.g., kinase panel, GPCR panel, ectonucleotidase panel) to map its target engagement landscape, potentially revealing synergistic pharmacology not achievable with mono-functional analogs [1][2].

Quote Request

Request a Quote for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.